molecular formula C10H10BrFO3 B13050241 Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate

Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate

Katalognummer: B13050241
Molekulargewicht: 277.09 g/mol
InChI-Schlüssel: JQGHBADMHDOOTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a fluoro group, and a methoxy group attached to a benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as 4-methyl-2-fluoro-5-methoxybenzoic acid. The bromination reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide. The resulting bromomethyl derivative is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The bromomethyl group can facilitate the formation of covalent bonds with biological targets, leading to inhibition or modulation of specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate is unique due to the combination of bromomethyl, fluoro, and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic pathways.

Eigenschaften

Molekularformel

C10H10BrFO3

Molekulargewicht

277.09 g/mol

IUPAC-Name

methyl 4-(bromomethyl)-2-fluoro-5-methoxybenzoate

InChI

InChI=1S/C10H10BrFO3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,5H2,1-2H3

InChI-Schlüssel

JQGHBADMHDOOTE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1CBr)F)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.